molecular formula C21H18N2O2S B2874314 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 325980-08-3

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No.: B2874314
CAS No.: 325980-08-3
M. Wt: 362.45
InChI Key: KYQYZBACDZIEBT-QURGRASLSA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzo[d]thiazole moiety linked to a naphthamide group, with specific functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of Dimethyl Groups: Methylation of the benzo[d]thiazole ring is achieved using methylating agents such as methyl iodide in the presence of a base.

    Formation of the Naphthamide Moiety: The naphthamide group is synthesized by reacting 3-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the amide.

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the naphthamide derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-cancer, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties and stability.

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide: Similar structure but lacks the methoxy group, which may affect its chemical and biological properties.

    (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-hydroxy-2-naphthamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-ethoxy-2-naphthamide: Features an ethoxy group, which may influence its solubility and chemical behavior.

Uniqueness

The presence of the methoxy group in (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets. This unique feature may contribute to its specific applications and effectiveness in various research and industrial contexts.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-13-8-9-17-19(10-13)26-21(23(17)2)22-20(24)16-11-14-6-4-5-7-15(14)12-18(16)25-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQYZBACDZIEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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